molecular formula C16H19ClN4O5S B12713993 3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride CAS No. 157023-82-0

3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride

Cat. No.: B12713993
CAS No.: 157023-82-0
M. Wt: 414.9 g/mol
InChI Key: ZYWZTMDLWHPFSQ-UHFFFAOYSA-N
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Description

3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride is a complex organic compound with a unique structure that combines elements of morpholine, pyridazine, and benzothiazine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the morpholine derivative, followed by the introduction of the pyridazine and benzothiazine moieties. Key steps include:

    Formation of the Morpholine Derivative: This involves the reaction of morpholine with an appropriate oxidizing agent to form the 4-oxidomorpholin-4-ium intermediate.

    Coupling with Pyridazine: The intermediate is then reacted with a pyridazine derivative under controlled conditions to form the pyridazino[4,5-b][1,4]benzothiazine core.

    Final Assembly:

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques.

Types of Reactions:

    Oxidation: The morpholine moiety can undergo oxidation to form the 4-oxidomorpholin-4-ium intermediate.

    Substitution: The pyridazine and benzothiazine moieties can undergo various substitution reactions to introduce different functional groups.

    Coupling Reactions: These are used to assemble the different parts of the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for the oxidation of morpholine.

    Coupling Reagents: Such as palladium catalysts for the coupling of pyridazine and benzothiazine derivatives.

    Acidic Conditions:

Major Products: The major product of these reactions is the target compound, with potential side products including unreacted intermediates and by-products from incomplete reactions.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs.

    Biological Studies: It can be used in studies of enzyme inhibition and receptor binding.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Analytical Chemistry: It can be used as a standard or reference material in analytical techniques.

Mechanism of Action

The mechanism of action of 3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride lies in its combination of morpholine, pyridazine, and benzothiazine moieties, which confer specific chemical and biological properties not found in other compounds.

Properties

CAS No.

157023-82-0

Molecular Formula

C16H19ClN4O5S

Molecular Weight

414.9 g/mol

IUPAC Name

3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride

InChI

InChI=1S/C16H18N4O5S.ClH/c21-16-15-13(18-12-3-1-2-4-14(12)26(15,23)24)11-17-19(16)5-6-20(22)7-9-25-10-8-20;/h1-4,11,18H,5-10H2;1H

InChI Key

ZYWZTMDLWHPFSQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC[N+]1(CCN2C(=O)C3=C(C=N2)NC4=CC=CC=C4S3(=O)=O)[O-].Cl

Origin of Product

United States

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